2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 85539-30-6
VCID: VC0121689
InChI: InChI=1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33)
SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O
Molecular Formula: C30H20O10
Molecular Weight: 540.48

2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid

CAS No.: 85539-30-6

Cat. No.: VC0121689

Molecular Formula: C30H20O10

Molecular Weight: 540.48

* For research use only. Not for human or veterinary use.

2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid - 85539-30-6

Specification

CAS No. 85539-30-6
Molecular Formula C30H20O10
Molecular Weight 540.48
IUPAC Name 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
Standard InChI InChI=1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33)
Standard InChI Key KGFOBZXWGPSITF-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O

Introduction

2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid is a complex organic compound with a highly symmetrical structure. It is characterized by multiple acetyloxybenzoyl groups attached to a benzoic acid core, making it a subject of interest for researchers in organic chemistry, material science, and pharmaceutical development. Its molecular formula is C44H28O14C_{44}H_{28}O_{14}, and it has a molecular weight of 780.7 g/mol .

Structural Description

IUPAC Name:
2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid .

Chemical Structure:
This compound consists of a central benzoic acid moiety, with successive acylation and esterification introducing acetyloxy groups at various positions. The structure is highly conjugated, which may contribute to its potential chemical reactivity and biological activity.

SMILES Notation:
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O .

Laboratory Synthesis

The synthesis of this compound involves multiple steps:

  • Acylation of Benzoic Acid Derivatives: Using acetic anhydride as the acylating agent under acidic conditions (e.g., sulfuric acid).

  • Esterification Reactions: Sequential addition of acetyloxy groups to the benzoyl moieties.

  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity .

Industrial Production

Industrial-scale synthesis employs continuous flow reactors for efficiency and consistency:

  • Reagents: High-purity acetic anhydride and benzoic acid derivatives.

  • Catalysts: Sulfuric acid or other strong acids to enhance reaction rates.

  • Automation: Automated systems ensure uniform quality and reduce waste.

Pharmaceutical Research

The compound's structural complexity suggests potential applications in drug design, particularly for targeting enzymes or receptors that interact with aromatic or ester-containing molecules.

Material Science

Due to its conjugated structure, it may have applications in creating advanced materials such as organic semiconductors or polymers.

Biochemical Studies

Its multiple ester groups make it a candidate for studying hydrolysis reactions catalyzed by esterases.

Challenges in Handling and Research

  • Synthesis Complexity: The multi-step synthesis requires precise control over reaction conditions.

  • Stability Issues: The ester bonds are prone to hydrolysis, especially under basic or acidic conditions.

  • Limited Data Availability: Despite its potential, detailed biological studies on this compound are scarce.

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